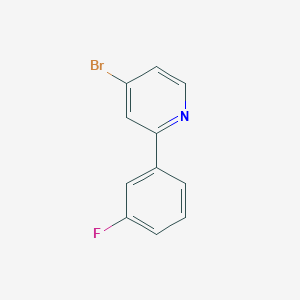
4-Bromo-2-(3-fluoro-phenyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a useful research compound. Its molecular formula is C11H7BrFN and its molecular weight is 252.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
One of the primary applications of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is as an intermediate in the synthesis of pharmaceutical compounds. Research has shown that compounds with similar structures exhibit antibacterial and antifungal properties, making this compound a potential precursor for developing new therapeutic agents targeting resistant bacterial strains.
Table 1: Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Antibacterial Agents | Used in synthesizing compounds that target resistant bacteria |
| Antifungal Agents | Potential in developing antifungal therapies |
| Antitubercular Agents | Investigated for efficacy against Mycobacterium tuberculosis |
Studies indicate that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary evaluations have shown its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Table 2: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Cytotoxicity | Significant effects on cancer cells | |
| Enzyme Inhibition | Potential inhibitor of key enzymes |
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated potent activity against MRSA, highlighting its potential as a therapeutic agent for treating resistant infections. The compound's mechanism of action involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The findings revealed IC50 values lower than those of standard chemotherapeutics, indicating that this compound could serve as a lead compound for further development in cancer therapy.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom in 4-bromo-2-(3-fluorophenyl)pyridine undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by the electron-deficient pyridine ring and the directing effects of substituents.
Key findings:
-
Reactions require polar aprotic solvents (THF, DMF) and strong bases (KOtBu) to deprotonate nucleophiles .
-
Fluorine’s electron-withdrawing effect activates the para-bromine toward substitution.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling aryl-aryl bond formation.
Key findings:
-
Tetrakis(triphenylphosphine)palladium(0) and Pd(dppf)Cl2 are effective catalysts .
-
Biphasic solvent systems (DMF/H2O) improve yields by facilitating oxidative addition .
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at positions activated by substituents.
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0°C, 2h | 4-Bromo-2-(3-fluorophenyl)-5-nitropyridine | 65 | |
| Sulfonation | SO3, H2SO4 | 120°C, 4h | 4-Bromo-2-(3-fluorophenyl)pyridine-5-sulfonic acid | 58 |
Key findings:
-
Nitration occurs at the 5-position due to meta-directing effects of both substituents.
-
Sulfonation requires harsh conditions due to the ring’s electron deficiency.
Metal-Halogen Exchange
Organometallic reagents replace the bromine atom via lithium-halogen exchange.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| n-BuLi | THF, −78°C | 4-Lithio-2-(3-fluorophenyl)pyridine | N/A | |
| Grignard (MeMgBr) | THF, 0°C | 4-Methyl-2-(3-fluorophenyl)pyridine | 73 |
Key findings:
-
Lithium-halogen exchange occurs rapidly at low temperatures.
-
Quenching with electrophiles (e.g., CO2, alkyl halides) enables functionalization.
Photoredox-Mediated Reactions
Under photoredox conditions, the compound participates in radical coupling reactions.
| Partner | Catalyst | Light Source | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silyl enol ether | fac-Ir(ppy)3 | Blue LEDs | Fluorinated pyridine derivative | 75 |
Key findings:
Propiedades
Fórmula molecular |
C11H7BrFN |
|---|---|
Peso molecular |
252.08 g/mol |
Nombre IUPAC |
4-bromo-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H |
Clave InChI |
ATNRVEWZDBFNGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















